2-Methyl-1,2,3,4-diepoxybutane
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Overview
Description
2-Methyl-1,2,3,4-diepoxybutane is a chemical compound known for its high reactivity due to the presence of two epoxide groups. It is a colorless liquid at room temperature and is highly flammable. This compound is used in various industrial applications, including as a chemical intermediate and a cross-linking agent for polymers .
Preparation Methods
2-Methyl-1,2,3,4-diepoxybutane can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. The reaction typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the formation of the diepoxide . Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-diepoxybutane undergoes various chemical reactions due to its epoxide groups. These reactions include:
Hydrolysis: In the presence of water and acid or base catalysts, the epoxide rings open to form diols.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, leading to the formation of polymers.
Reactions with Nucleophiles: It reacts with nucleophiles such as amines, alcohols, and thiols, resulting in the opening of the epoxide rings and the formation of corresponding adducts.
Scientific Research Applications
2-Methyl-1,2,3,4-diepoxybutane is used in various scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 2-Methyl-1,2,3,4-diepoxybutane involves the formation of DNA-DNA cross-links. This occurs through the reaction of the epoxide groups with nucleophilic sites in DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can interfere with DNA replication and transcription, ultimately leading to cell death or mutagenesis . The compound also induces apoptosis in cells via the upregulation of the tumor-suppressor p53 protein .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-diepoxybutane is similar to other diepoxides such as 1,2:3,4-diepoxybutane and butadiene diepoxide. its unique structure, with a methyl group attached to the carbon backbone, imparts distinct reactivity and properties. Similar compounds include:
1,23,4-Diepoxybutane: A related diepoxide with similar reactivity but without the methyl group.
Butadiene diepoxide: Another diepoxide used in industrial applications.
2,3-Dimethyl-2,3-diepoxybutane: A compound with two methyl groups, leading to different steric and electronic effects.
Properties
CAS No. |
6341-85-1 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methyl-2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C5H8O2/c1-5(3-7-5)4-2-6-4/h4H,2-3H2,1H3 |
InChI Key |
YDCANTZAVGJEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2CO2 |
Origin of Product |
United States |
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